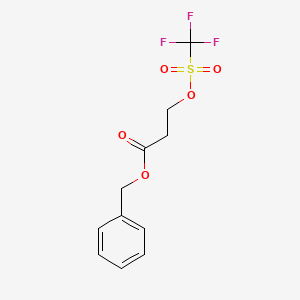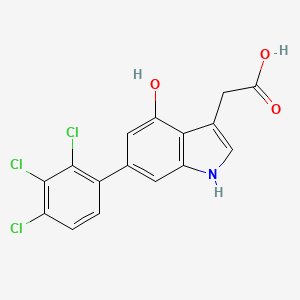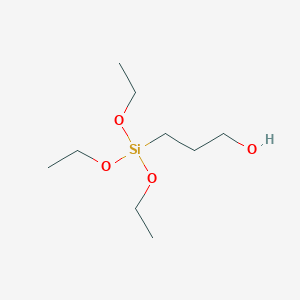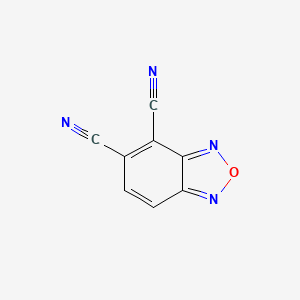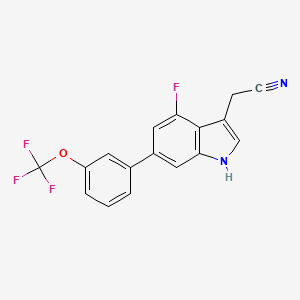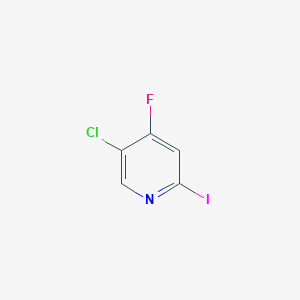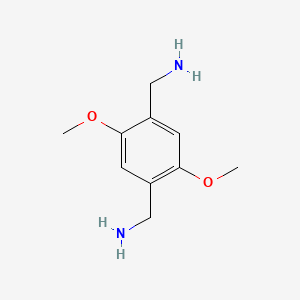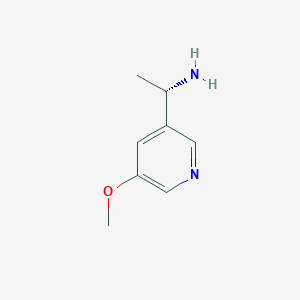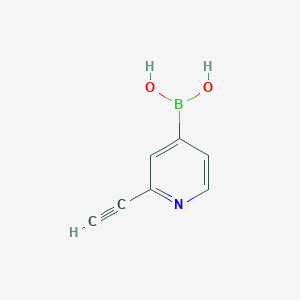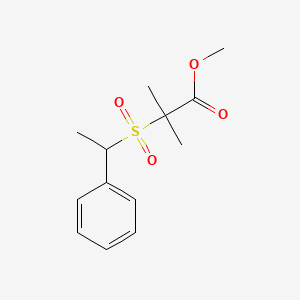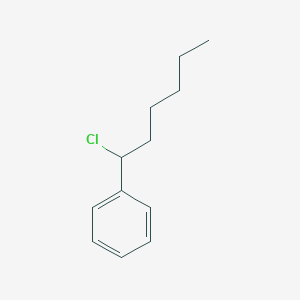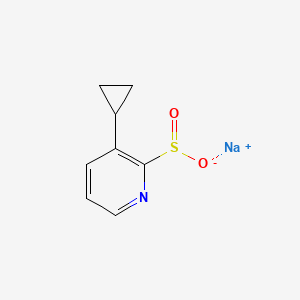
Sodium 3-cyclopropylpyridine-2-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-cyclopropylpyridine-2-sulfinate is a chemical compound that belongs to the class of sulfinates Sulfinates are known for their versatile reactivity and have been widely used in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfinates, including sodium 3-cyclopropylpyridine-2-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. The process can be summarized as follows:
Sulfinic Acid Formation: The precursor sulfinic acid is synthesized through the reduction of sulfonyl chlorides or sulfonic acids.
Neutralization: The sulfinic acid is then neutralized with sodium hydroxide to form the sodium sulfinate salt.
Industrial Production Methods: Industrial production of sodium sulfinates often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-cyclopropylpyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it back to the corresponding sulfinic acid.
Substitution: It can participate in nucleophilic substitution reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products:
Sulfonates: Formed through oxidation.
Sulfinic Acids: Formed through reduction.
Substituted Sulfinate Salts: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Sodium 3-cyclopropylpyridine-2-sulfinate has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of organosulfur compounds, including sulfones and sulfonamides.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which sodium 3-cyclopropylpyridine-2-sulfinate exerts its effects involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
- Sodium Pyridine-2-sulfinate
- Sodium Cyclopropylsulfinate
- Sodium Benzene-2-sulfinate
Comparison: Sodium 3-cyclopropylpyridine-2-sulfinate is unique due to the presence of both a cyclopropyl group and a pyridine ring. This combination imparts distinct reactivity and stability compared to other sulfinates. For instance, the cyclopropyl group can influence the compound’s steric and electronic properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H8NNaO2S |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
sodium;3-cyclopropylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO2S.Na/c10-12(11)8-7(6-3-4-6)2-1-5-9-8;/h1-2,5-6H,3-4H2,(H,10,11);/q;+1/p-1 |
Clave InChI |
MURUYVDTVMEECU-UHFFFAOYSA-M |
SMILES canónico |
C1CC1C2=C(N=CC=C2)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Difluoromethyl)oxazolo[4,5-b]pyridine-5-carboxylicacid](/img/structure/B13117335.png)
